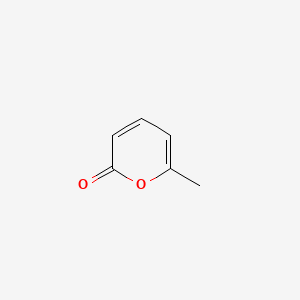![molecular formula C6H7N5O B13108033 (7-Amino[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)methanol CAS No. 59223-34-6](/img/structure/B13108033.png)
(7-Amino[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(7-Amino-[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)methanol is a heterocyclic compound that belongs to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes a triazole ring fused to a pyrimidine ring, with an amino group at the 7th position and a hydroxymethyl group at the 5th position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (7-Amino-[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)methanol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3,5-diamino-1,2,4-triazole with formylated pyrimidines. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate cyclization.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as microwave-assisted synthesis. This method has been shown to be effective in producing triazolopyrimidines with high yields and purity. The use of microwave irradiation accelerates the reaction and reduces the need for harsh reagents, making the process more environmentally friendly .
Analyse Chemischer Reaktionen
Types of Reactions
(7-Amino-[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a formyl or carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The amino group can be reduced to a primary amine using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents such as thionyl chloride for converting the amino group to a chloro derivative.
Major Products Formed
Oxidation: Formation of (7-Formyl-[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)methanol.
Reduction: Formation of (7-Amino-[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)methane.
Substitution: Formation of various substituted triazolopyrimidines depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
(7-Amino-[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Wirkmechanismus
The mechanism of action of (7-Amino-[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)methanol involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. For example, it has been shown to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation . The inhibition of these enzymes can lead to cell cycle arrest and apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(7-Amino-[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)methane: Lacks the hydroxymethyl group, making it less polar.
(7-Formyl-[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)methanol: Contains a formyl group instead of an amino group, altering its reactivity.
(7-Chloro-[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)methanol: Substituted with a chlorine atom, which can affect its biological activity.
Uniqueness
(7-Amino-[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)methanol is unique due to its combination of an amino group and a hydroxymethyl group, which provides a balance of hydrophilic and hydrophobic properties. This makes it versatile for various chemical reactions and applications in different fields.
Eigenschaften
CAS-Nummer |
59223-34-6 |
|---|---|
Molekularformel |
C6H7N5O |
Molekulargewicht |
165.15 g/mol |
IUPAC-Name |
(7-amino-[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)methanol |
InChI |
InChI=1S/C6H7N5O/c7-5-1-4(2-12)10-6-8-3-9-11(5)6/h1,3,12H,2,7H2 |
InChI-Schlüssel |
BXEGIKGHYJVHLC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(N2C(=NC=N2)N=C1CO)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[5,15-Bis[2,6-bis[[((1S)-2,2-dimethylcyclopropyl)carbonyl]amino]phenyl]-10,20-bis(3,5-di-tert-butylphenyl)porphinato]cobalt](/img/structure/B13107955.png)
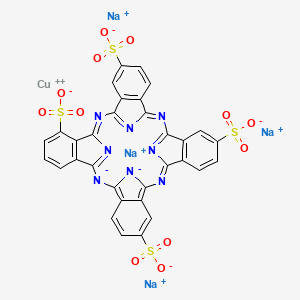

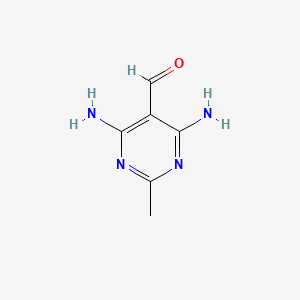
![3-Isopropyl-1H-pyrazolo[5,1-c][1,2,4]triazol-7-amine](/img/structure/B13107982.png)

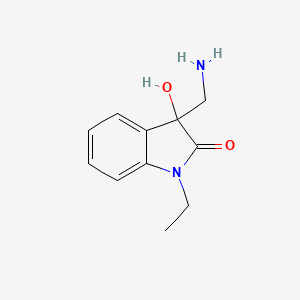



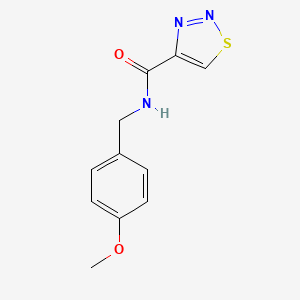
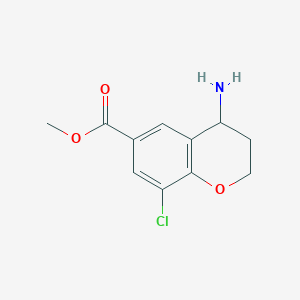
![2H-Cyclopenta[d]pyrimidine](/img/structure/B13108026.png)
